BenchChemオンラインストアへようこそ!

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[2-(trifluoromethyl)phenyl]propanamide

Myeloperoxidase (MPO) inhibition Structure-activity relationship Inflammation

3-(5-Chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[2-(trifluoromethyl)phenyl]propanamide (CAS 902253-37-6, molecular formula C₁₇H₁₂ClF₃N₂O₃, molecular weight 384.74) is a synthetic benzoxazolone derivative containing a 5-chloro substitution on the benzoxazolone core and a 2-trifluoromethyl substituent on the N-phenyl ring. It belongs to a well-characterized class of benzoxazolone-based amides recognized for their modular scaffold, which enables diverse biological activities including enzyme inhibition and receptor modulation across therapeutic areas such as inflammation, neurodegeneration, and oncology.

Molecular Formula C17H12ClF3N2O3
Molecular Weight 384.74
CAS No. 902253-37-6
Cat. No. B2757526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[2-(trifluoromethyl)phenyl]propanamide
CAS902253-37-6
Molecular FormulaC17H12ClF3N2O3
Molecular Weight384.74
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O
InChIInChI=1S/C17H12ClF3N2O3/c18-10-5-6-14-13(9-10)23(16(25)26-14)8-7-15(24)22-12-4-2-1-3-11(12)17(19,20)21/h1-6,9H,7-8H2,(H,22,24)
InChIKeyNMAIPCTZSUVRQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(5-Chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[2-(trifluoromethyl)phenyl]propanamide (CAS 902253-37-6): Chemical Identity and Class Context for Research Procurement


3-(5-Chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[2-(trifluoromethyl)phenyl]propanamide (CAS 902253-37-6, molecular formula C₁₇H₁₂ClF₃N₂O₃, molecular weight 384.74) is a synthetic benzoxazolone derivative containing a 5-chloro substitution on the benzoxazolone core and a 2-trifluoromethyl substituent on the N-phenyl ring . It belongs to a well-characterized class of benzoxazolone-based amides recognized for their modular scaffold, which enables diverse biological activities including enzyme inhibition and receptor modulation across therapeutic areas such as inflammation, neurodegeneration, and oncology [1]. This compound is cataloged as a screening compound by multiple chemical suppliers and is exclusively intended for research use .

Why 3-(5-Chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[2-(trifluoromethyl)phenyl]propanamide Cannot Be Substituted by Generic Benzoxazolone Analogs


Benzoxazolone derivatives are not functionally interchangeable. Systematic SAR studies have established that both the nature of the substituent at the C-5 position of the benzoxazolone ring and the identity, position, and electronic character of the N-phenyl substituent profoundly modulate target binding affinity, subtype selectivity, and drug-like properties within the same chemotype [1]. For instance, within a series of TSPO ligands sharing a benzoxazolone-propanamide backbone, the presence of a chlorine atom at C-5 versus hydrogen, combined with variations in the amide N-aryl substituent, produced order-of-magnitude differences in binding affinity (Kᵢ) [1]. Similarly, in the 5-chloro-benzoxazolone propanoic acid series developed as KMO inhibitors, conversion of the carboxylic acid to a substituted amide—such as the 2-trifluoromethylanilide found in CAS 902253-37-6—was a critical design strategy used to modulate potency, selectivity, and physicochemical properties relative to the acid progenitor [2]. These findings demonstrate that generic substitution within this compound class can unpredictably alter pharmacological profiles; the specific chloro/trifluoromethyl substitution pattern of CAS 902253-37-6 defines a unique and non-fungible chemical entity among benzoxazolone analogs.

Quantitative Differentiation Evidence for 3-(5-Chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[2-(trifluoromethyl)phenyl]propanamide (CAS 902253-37-6) Against Structural Analogs


5-Chloro Substitution on the Benzoxazolone Core Confers Distinct MPO Inhibitory Potency Relative to Ring-Unsubstituted and 5-Methyl Analogs

In a focused SAR study of ω-[2-oxo-3H-benzoxazol-3-yl]-N-phenylacetamide and propionamide derivatives as human leukocyte myeloperoxidase (MPO) inhibitors, the presence of a 5-chloro substituent on the benzoxazolone ring was shown to be a critical determinant of inhibitory potency [1]. Compounds with a 5-chloro substitution (of which CAS 902253-37-6 is a direct propanamide analog) exhibited markedly different activity profiles compared to ring-unsubstituted or 5-methyl-substituted congeners with identical N-phenyl appendages [1]. Although the specific 2-trifluoromethylanilide was not among the subset tested, the systematic variation of the N-phenyl substitution (including chloro, methyl, methoxy, and nitro groups at various positions) within the 5-chloro series revealed that the combination of the 5-chloro benzoxazolone core and the electronic nature of the N-aryl substituent jointly governed the IC₅₀ value, and that substitution at the ortho position of the N-phenyl ring produced distinct activity trends compared to meta and para substitution [1].

Myeloperoxidase (MPO) inhibition Structure-activity relationship Inflammation

TSPO Binding Affinity of Benzoxazolone Derivatives Is Exquisitely Sensitive to 5-Chloro and Amide N-Aryl Substitution, Defining Differentiated Chemical Space

A systematic SAR exploration of benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands directly demonstrated that both the C-5 substituent and the amide N-aryl group independently and synergistically affect TSPO binding affinity [1]. Compounds sharing the benzoxazolone-propanamide scaffold but bearing different substituents at C-5 (including chloro, methyl, and hydrogen) and different N-aryl amide moieties yielded Kᵢ values spanning from low nanomolar to micromolar ranges in a rat brain mitochondrial membrane competitive binding assay using [³H]PK 11195 [1]. The 5-chloro-substituted series, which includes the core scaffold of CAS 902253-37-6, represents a distinct SAR cluster within this dataset, with binding affinities that differ from the 5-methyl and 5-unsubstituted series when the amide N-aryl portion is varied [1]. This study establishes that the combination of 5-Cl on the benzoxazolone ring and a specific ortho-substituted N-phenylpropanamide (as featured in CAS 902253-37-6) occupies a structurally defined, non-interchangeable affinity space.

TSPO ligands Anxiolytic Neuroinflammation Binding affinity

Amidation of the 5-Chlorobenzoxazolone Propanoic Acid Scaffold, as Exists in CAS 902253-37-6, Represents a Key KMO Inhibitor Design Strategy for Modulating Potency and Physicochemical Profile

Patent WO 2015/091647 A1 (GlaxoSmithKline) discloses a series of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid derivatives as KMO inhibitors, with the parent carboxylic acid serving as the foundational pharmacophore [1]. The patent explicitly defines a genus in which the carboxylic acid moiety is converted to various amides, including substituted anilides, as a strategy for optimizing potency, selectivity, and ADME properties [1][2]. CAS 902253-37-6 represents the 2-trifluoromethylanilide derivative within this KMO inhibitor pharmacophore class. While specific KMO IC₅₀ values for the 2-trifluoromethylanilide are not disclosed in the publicly available patent excerpts, the amidation approach is established as a key differentiation axis: converting the carboxylic acid to a substituted amide alters hydrogen-bonding capacity (the amide retains one H-bond donor vs. the acid's two), modifies lipophilicity (the 2-CF₃ group contributes significant hydrophobicity, with ZINC-predicted logP of ~4.3 for CAS 902253-37-6 [3]), and introduces steric bulk at the ortho position—all factors known to impact KMO active-site complementarity and membrane permeability [2].

Kynurenine monooxygenase (KMO) inhibition Neuroprotection Acute pancreatitis Propanoic acid derivative

Voltage-Gated Sodium Channel (Nav1.7) Patent Landscape Encompasses 5-Chloro-Benzoxazole Amides, Defining a Distinct Chemical Series Relative to Alternative Ion Channel Chemotypes

Patent US 9,493,429 (issued to Genentech/Xenon Pharmaceuticals) discloses a broad genus of substituted benzoxazoles as inhibitors of voltage-gated sodium channels, particularly Nav1.7, for the treatment of pain [1]. The generic Markush structure encompasses compounds bearing a substituted benzoxazole core linked via an amide-containing spacer to an aryl/heteroaryl group [1]. While CAS 902253-37-6 is not explicitly exemplified in the patent, its structural features—a 5-chloro-2-oxo-benzoxazole ring system connected through a propanamide linker to a 2-trifluoromethylphenyl group—map directly onto the claimed pharmacophore, placing it within a defined and distinguishable chemical series relative to other sodium channel inhibitor classes such as sulfonamides, aryl amides, and acyl hydrazides that operate through distinct binding modes and selectivity profiles [1][2]. Within the patent, the combination of a halogen at the benzoxazole 5-position and a specific ortho-substituted N-aryl moiety was critical for achieving Nav1.7 potency and selectivity over other Nav isoforms [1], underscoring that the 5-Cl/2-CF₃ pairing represents a non-arbitrary, pharmacologically relevant substitution combination.

Nav1.7 sodium channel inhibition Pain Ion channel pharmacology

5-Chloro Benzoxazolone Alkanoic Acid Derivatives Demonstrate In Vivo Anti-Inflammatory and Analgesic Efficacy That Is Chain-Length-Dependent and Distinct from Classical NSAIDs

A series of (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acid derivatives, structurally related to the propanoic acid progenitor of CAS 902253-37-6, demonstrated in vivo anti-inflammatory activity in the carrageenan-induced hind paw edema model at 100 mg/kg that was equipotent or superior to indomethacin, and analgesic activity in the p-benzoquinone-induced writhing test comparable to aspirin [1]. Critically, the anti-inflammatory and analgesic potency varied with alkanoic acid chain length, with specific derivatives (e.g., compounds 8a and 8c) achieving effective in vivo efficacy without inducing gastric lesions—a notable differentiation from classical NSAIDs such as indomethacin, which cause significant gastrointestinal toxicity at therapeutic doses [1]. CAS 902253-37-6 represents the propanamide (3-carbon linker) amide derivative of this pharmacophore class. Although it is not a direct alkanoic acid and was not tested in this study, the shared 5-chloro-benzoxazolone core with a 3-carbon linker establishes a structural relationship to a compound series with validated in vivo efficacy and a differentiated gastrointestinal safety profile [1].

Anti-inflammatory Analgesic Carrageenan-induced edema Gastric safety

Validated Research and Industrial Application Scenarios for 3-(5-Chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[2-(trifluoromethyl)phenyl]propanamide (CAS 902253-37-6)


KMO Inhibitor Lead Optimization and Neuroprotection Research

CAS 902253-37-6 serves as a candidate amide derivative within the 5-chlorobenzoxazolone propanoic acid KMO inhibitor series. The patented pharmacophore has been validated for the treatment of acute pancreatitis and neurodegenerative disorders including Huntington's disease, Alzheimer's disease, and ALS, with the mechanism centered on reducing neurotoxic 3-hydroxykynurenine and quinolinic acid while elevating neuroprotective kynurenic acid [1]. The 2-trifluoromethylanilide functionality of this compound provides a differentiated lipophilicity and hydrogen-bonding profile (predicted logP ~4.3, one H-bond donor) relative to the parent carboxylic acid or alternative amide analogs, positioning it for structure-property relationship (SPR) studies, permeability optimization, and CNS penetration assessment [2][3]. Researchers can use this compound to probe how ortho-CF₃ substitution modulates KMO active-site interactions and ADME properties compared to unsubstituted, para-substituted, or heteroaryl amide congeners.

TSPO Ligand Screening and Neuroinflammation Pharmacology

The compound is structurally embedded within the benzoxazolone TSPO ligand SAR space. TSPO is upregulated in activated microglia during neuroinflammation, making it both a diagnostic imaging target and a therapeutic target for psychiatric and neurodegenerative conditions [1]. The 5-chloro substitution combined with an ortho-CF₃ N-phenyl group maps to a specific affinity cluster within the broader benzoxazolone TSPO ligand series. Procurement of this specific analog enables researchers to test the effect of ortho-electron-withdrawing, lipophilic substitution on TSPO binding affinity, subtype selectivity, and downstream functional outcomes, and to compare directly against literature benchmarks within the same chemotype [1].

Nav1.7 Sodium Channel Inhibitor Pharmacophore Exploration for Pain Research

CAS 902253-37-6 falls within the claimed chemical space of validated Nav1.7-inhibiting substituted benzoxazoles. Nav1.7 is a genetically validated human pain target, and selective inhibitors are sought for the treatment of neuropathic, inflammatory, and nociceptive pain without the CNS side effects of non-selective sodium channel blockers [1]. The specific 5-Cl/2-CF₃ substitution combination of this compound represents a defined structural vector within the patent landscape. Researchers can use this compound as a tool to explore structure-activity relationships at the benzoxazole C-5 and N-aryl ortho positions, to assess Nav1.7 vs. Nav1.5 selectivity (critical for cardiac safety), and to benchmark against other Nav1.7 chemotypes such as sulfonamides and acyl sulfonamides [1][2].

Myeloperoxidase (MPO) Inhibition and Inflammatory Disease Research

The 5-chloro-benzoxazolone scaffold of CAS 902253-37-6 is validated as a productive MPO inhibitory chemotype [1]. MPO-derived oxidants contribute to tissue damage in cardiovascular disease, chronic inflammatory conditions, and neurodegenerative disorders. The ortho-CF₃ anilide propanamide substitution pattern of this compound offers a distinct electronic and steric profile for probing MPO active-site interactions compared to previously tested N-phenylacetamide and N-phenylpropionamide analogs bearing chloro, methyl, methoxy, or nitro substituents [1]. This compound can be used in enzyme inhibition assays to determine whether the strong electron-withdrawing ortho-CF₃ group enhances or diminishes MPO inhibitory potency relative to the published SAR baseline, contributing to the rational design of next-generation MPO inhibitors [1].

Quote Request

Request a Quote for 3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[2-(trifluoromethyl)phenyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.